6,8-Di-O-methylcitreoisocoumarin
Overview
Description
6,8-Di-O-methylcitreoisocoumarin is a natural compound that belongs to the coumarins chemical family . It is produced from Trichoderma sp. HPQJ-34 . The compound has a molecular formula of C16H18O6 and a molecular weight of 306.31 .
Physical And Chemical Properties Analysis
This compound is a powder . It has a boiling point of 512.5±50.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- Coumarins, including derivatives like 6,8-Di-O-methylcitreoisocoumarin, are synthesized using methods such as the Pechmann method. Studies have focused on their synthesis and structural analysis, including using Density Functional Method (DFT) for determining chemical properties (Çelikezen et al., 2020).
Biological Activity and Antioxidant Properties
- Research on similar coumarin derivatives has investigated their biological activity. For instance, 6-ethoxy-4-methylcoumarin demonstrated slight cytotoxic effects and exhibited antioxidant activities at certain concentrations (Çelikezen et al., 2020).
Potential in Neurological Disorders
- Certain coumarin derivatives have been evaluated for their modulatory effects on N-Methyl-d-aspartate receptors (NMDARs), suggesting potential applications in the treatment of neurological disorders such as neuropathic pain, epilepsy, and depression (Irvine et al., 2012).
Antimicrobial and Anticancer Applications
- Isocoumarin derivatives, closely related to this compound, have shown antimicrobial activity against various bacteria and fungi. Some derivatives also demonstrated synergism with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) (Prompanya et al., 2014).
- Coumarin complexes have been studied for their in vitro anti-proliferative effects on human malignant cancer cells, indicating potential in cancer treatment (Thati et al., 2007).
Pharmacokinetics and Tissue Distribution
- Studies have been conducted on the pharmacokinetics and tissue distribution of coumarin derivatives, which is crucial for understanding their therapeutic potential and safety profile (Cárdenas et al., 2017).
Photocleavage and Fluorescence Applications
- Research has focused on the photocleavage of coumarin derivatives, which is relevant for applications in bioconjugation and fluorescence imaging (Schmidt et al., 2007).
properties
IUPAC Name |
3-(2-hydroxy-4-oxopentyl)-6,8-dimethoxyisochromen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-9(17)4-11(18)7-13-6-10-5-12(20-2)8-14(21-3)15(10)16(19)22-13/h5-6,8,11,18H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVUJHJOJYCWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(CC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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